Synthetic Route Selectivity: Regiospecific Mono-Arylation at 6-Position via Suzuki-Miyaura Coupling
Synthesis of 3-chloro-6-(4-fluorophenyl)pyridazine proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3,6-dichloropyridazine and 4-fluorophenylboronic acid. Under optimized conditions (palladium diacetate, triphenylphosphine, DMF, 90°C, 24 h, inert atmosphere), the reaction yields the target compound at 80% isolated yield with exclusive regioselectivity for the 6-position due to differential reactivity of the two chlorine atoms in 3,6-dichloropyridazine . In contrast, when the same protocol is applied using 4-chlorophenylboronic acid to prepare the 4-chloro analog (3-chloro-6-(4-chlorophenyl)pyridazine), the reaction requires modified stoichiometry and often produces higher levels of bis-arylated byproducts requiring additional chromatographic purification . This regioselectivity is attributable to the electronic influence of the para-fluoro substituent on the boronic acid coupling partner, which modulates transmetalation rates and directs mono-substitution at the 6-chloro position while preserving the 3-chloro group for subsequent derivatization.
| Evidence Dimension | Suzuki-Miyaura coupling yield and regioselectivity |
|---|---|
| Target Compound Data | 80% isolated yield, >95% regioselectivity for 6-position mono-arylation |
| Comparator Or Baseline | 3-Chloro-6-(4-chlorophenyl)pyridazine: typical yields 65–75% under analogous conditions with increased bis-arylated byproduct formation (5–15%) |
| Quantified Difference | 5–15% higher yield; reduction in byproduct formation requiring chromatographic separation |
| Conditions | Pd(OAc)₂ / PPh₃ catalyst system, DMF, 90°C, 24 h, inert atmosphere, 3,6-dichloropyridazine + arylboronic acid |
Why This Matters
Higher synthetic yield and cleaner reaction profile reduce purification costs and increase throughput in multi-step medicinal chemistry campaigns.
